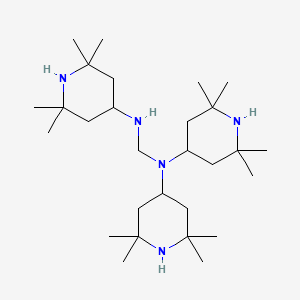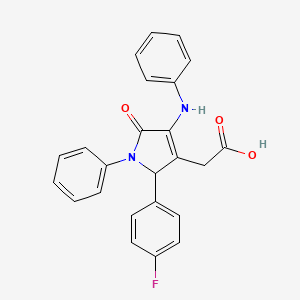![molecular formula C21H11NO3S B15007323 2-Phenylnaphtho[2,3-g][1,2]benzothiazole-3,6,11-trione](/img/structure/B15007323.png)
2-Phenylnaphtho[2,3-g][1,2]benzothiazole-3,6,11-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylnaphtho[2,3-g][1,2]benzothiazole-3,6,11-trione is a complex organic compound that belongs to the class of benzothiazoles These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science
Métodos De Preparación
The synthesis of 2-Phenylnaphtho[2,3-g][1,2]benzothiazole-3,6,11-trione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiophenol with naphthalene derivatives can lead to the formation of the benzothiazole ring system. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, plays a crucial role in the efficiency of the synthesis process .
Análisis De Reacciones Químicas
2-Phenylnaphtho[2,3-g][1,2]benzothiazole-3,6,11-trione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenation or nitration, leading to the formation of different derivatives. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Phenylnaphtho[2,3-g][1,2]benzothiazole-3,6,11-trione has found applications in several scientific research areas. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, its derivatives have shown potential as antimicrobial and anticancer agents. The compound’s unique photophysical properties make it useful in materials science, particularly in the development of fluorescent probes and sensors. Additionally, it has applications in the field of photopolymerization, where it serves as a photoinitiator for free radical polymerization processes .
Mecanismo De Acción
The mechanism of action of 2-Phenylnaphtho[2,3-g][1,2]benzothiazole-3,6,11-trione involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of their activity. This interaction is often mediated by the compound’s ability to form stable complexes with metal ions, which are essential cofactors for many enzymes. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
2-Phenylnaphtho[2,3-g][1,2]benzothiazole-3,6,11-trione can be compared with other benzothiazole derivatives, such as 2-arylbenzothiazoles and 1,2,3-benzothiadiazole. These compounds share similar structural features but differ in their specific functional groups and properties. For example, 2-arylbenzothiazoles are known for their use in imaging and diagnostic applications, while 1,2,3-benzothiadiazole is used in the synthesis of various organic compounds. The unique structure of this compound, with its additional naphthalene ring, provides distinct photophysical and chemical properties that set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C21H11NO3S |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
2-phenylnaphtho[2,3-g][1,2]benzothiazole-3,6,11-trione |
InChI |
InChI=1S/C21H11NO3S/c23-18-13-8-4-5-9-14(13)19(24)17-15(18)10-11-16-20(17)26-22(21(16)25)12-6-2-1-3-7-12/h1-11H |
Clave InChI |
PMZQAIRCKWPDLO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C3=C(S2)C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methylphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B15007244.png)
![2,6-dichloro-N'-[(Z)-(2,6-dichlorophenyl)methylidene]-4-methylpyridine-3-sulfonohydrazide](/img/structure/B15007256.png)


![ethyl 6-bromo-5-methoxy-2-[(2-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate](/img/structure/B15007274.png)
![2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(2-phenylethyl)acetamide]](/img/structure/B15007281.png)
![2-(3-Methoxyphenyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B15007288.png)
![6,7-Diethoxy-1-[4-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15007292.png)

![N-[2-(1-adamantyloxy)ethyl]-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B15007309.png)

![N-{1-[2-(3,4-diethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}furan-2-carboxamide](/img/structure/B15007316.png)
![N-[3-(4-fluorophenoxy)-5-nitrophenyl]hexopyranosylamine](/img/structure/B15007325.png)
![3-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-5-(4-ethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B15007338.png)
